Cinnoline-5-carboxylic acid
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Overview
Description
Cinnoline-5-carboxylic acid is a heterocyclic aromatic compound that belongs to the cinnoline family Cinnoline itself is a nitrogenous organic base, characterized by a fused benzene and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnoline-5-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of o-aminobenzoylacetate derivatives. This reaction typically requires the presence of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Another method involves the dehydrogenation of dihydrocinnoline derivatives using oxidizing agents such as mercuric oxide . This method is advantageous due to its simplicity and the relatively mild reaction conditions required.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are commonly employed to facilitate the cyclization and dehydrogenation reactions. These methods are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Cinnoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Cinnoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cinnoline-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or modulate the activity of the target, leading to various biological effects. For example, certain cinnoline derivatives have been shown to inhibit the activity of specific kinases, which are involved in cell signaling pathways .
Comparison with Similar Compounds
Cinnoline-5-carboxylic acid can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar fused ring structure but differ in the position and nature of the nitrogen atoms within the ring system . The unique arrangement of atoms in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Quinoxalines
- Quinazolines
- Phthalazines
- Isoquinolines
This compound stands out due to its unique reactivity and potential for diverse applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C9H6N2O2 |
---|---|
Molecular Weight |
174.16 g/mol |
IUPAC Name |
cinnoline-5-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-2-1-3-8-6(7)4-5-10-11-8/h1-5H,(H,12,13) |
InChI Key |
SBOYQBCZZDCSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=NC2=C1)C(=O)O |
Origin of Product |
United States |
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